N-(2,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Description
N-(2,5-Dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic furan-carboxamide derivative characterized by a central furan ring substituted at the 5-position with a 4-methoxy-2-nitrophenyl group and at the 2-position with an N-(2,5-dimethylphenyl)carboxamide moiety. Furan-carboxamides are frequently explored for bioactive applications, including herbicide development and enzyme inhibition, due to their ability to interact with biological targets via aromatic stacking, hydrogen bonding, and lipophilic interactions .
The 4-methoxy-2-nitrophenyl group introduces mixed electronic effects: the nitro group is strongly electron-withdrawing, while the methoxy substituent is electron-donating. This combination may influence solubility, lipophilicity, and binding affinity compared to simpler disubstituted phenyl derivatives.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-4-5-13(2)16(10-12)21-20(23)19-9-8-18(27-19)15-7-6-14(26-3)11-17(15)22(24)25/h4-11H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFDXANHKIJDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological effects, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H18N2O5
- Molecular Weight : 366.373 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan-based compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis |
| Compound B | HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |
These results suggest that the presence of specific functional groups, such as methoxy and nitro groups, enhances the biological potency of these compounds .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest, preventing cancer cells from proliferating effectively. This was observed in studies where treated cells exhibited an accumulation in the G0-G1 phase .
Cytoprotective Effects
In addition to its anticancer properties, some studies have explored the cytoprotective effects of related compounds on normal human cells. For example, a compound structurally similar to this compound demonstrated protective effects against DNA damage induced by carcinogens in human colon fibroblast cells . This suggests potential applications in chemoprevention.
Case Studies
-
Case Study on Antitumor Activity :
- A study evaluated the efficacy of a furan-based derivative against several cancer cell lines, revealing that it exhibited selective toxicity towards cancerous cells compared to normal cells. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Mechanistic Study :
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Lipophilicity inferred from substituent effects (e.g., nitro groups reduce LogP, methyl groups increase it).
Key Observations :
- Electron-Withdrawing vs. Donating Groups : In , electron-withdrawing substituents (e.g., fluorine) enhanced PET-inhibiting activity in naphthalene-carboxamides. The target compound’s nitro group may similarly improve binding to electron transport chains, but the methoxy group could counteract this effect .
- Substituent Position : Meta-substitution (3,5-dimethylphenyl in and ) often improves steric compatibility with biological targets compared to ortho/para positions. The target’s 2,5-dimethylphenyl group may offer balanced steric and electronic properties.
Q & A
Q. Q1. What synthetic routes are recommended for preparing N-(2,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide with high purity?
Methodological Answer: The compound can be synthesized via a two-step approach:
Furan-2-carbonyl chloride preparation : React furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux to form the acyl chloride intermediate.
Amide coupling : React the acyl chloride with 2,5-dimethylaniline in acetonitrile under reflux (3–5 hours) with a base like triethylamine (Et₃N) to neutralize HCl. Purification via recrystallization (methanol/water) yields high-purity crystals (>95%) .
Q. Key Considerations :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Optimize stoichiometry (1:1.1 molar ratio of acyl chloride to amine) to minimize side products.
Structural Confirmation
Q. Q2. Which spectroscopic and crystallographic methods are critical for confirming the molecular conformation of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings. For example, the nitro group in analogous compounds forms a 10.15° dihedral angle with the adjacent benzene ring .
- FT-IR spectroscopy : Identifies key functional groups (amide N–H stretch at ~3310 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) .
- NMR : ¹H NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in the 2,5-dimethylphenyl group at δ 6.5–7.2 ppm) .
Biological Activity Profiling
Q. Q3. How can researchers design assays to evaluate the bioactivity of this compound against S1P receptor subtypes?
Methodological Answer:
- In vitro competitive binding assays : Use HEK293 cells expressing human S1P1–5 receptors. Preincubate cells with the compound (1–10 µM), then measure displacement of fluorescently labeled S1P (e.g., BODIPY-S1P) via flow cytometry.
- Selectivity profiling : Compare IC₅₀ values across S1P1–5 to identify subtype specificity. For structurally related furan-2-carboxamides, S1P4 antagonism is observed at low nanomolar ranges with >100-fold selectivity over S1P1–3,5 .
Q. Data Interpretation :
- Use Schild analysis to confirm competitive antagonism.
- Validate functional activity via calcium mobilization assays (S1P4-mediated Ca²⁺ release).
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q4. How do the 4-methoxy and 2-nitro substituents on the phenyl ring influence ligand-receptor binding?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) : The nitro group’s electron-withdrawing effect enhances hydrogen bonding with residues in S1P4’s hydrophobic pocket (e.g., Tyr₉₈).
- Methoxy group role : The 4-methoxy substituent increases solubility and stabilizes π-π stacking with Phe₁₀₃ in the receptor .
- Experimental validation : Synthesize analogs lacking these groups and compare binding affinities. For example, removal of the nitro group in related compounds reduces S1P4 activity by >50% .
Q. SAR Table :
| Substituent Position | Functional Group | Effect on S1P4 IC₅₀ (nM) |
|---|---|---|
| 2-Nitro (phenyl) | Electron-withdrawing | 12 ± 1.5 |
| 4-Methoxy (phenyl) | Electron-donating | 18 ± 2.1 |
| None (parent compound) | - | >1000 |
Data Contradiction Resolution
Q. Q5. How should researchers address discrepancies in reported biological efficacy across different cell lines?
Methodological Answer:
- Variable control : Standardize assay conditions (e.g., cell passage number, serum-free media during S1P stimulation).
- Receptor density quantification : Use qPCR or Western blot to confirm comparable S1P4 expression levels across cell lines.
- Off-target profiling : Screen against related GPCRs (e.g., S1P1, adenosine A2A) to rule out cross-reactivity. For example, furan-2-carboxamides show negligible activity at A2A receptors up to 10 µM .
Case Study :
In HEK293 vs. CHO-K1 cells, differences in S1P4 glycosylation may alter ligand binding. Confirm via deglycosylation assays (PNGase F treatment) .
Computational Modeling
Q. Q6. What computational strategies predict the compound’s metabolic stability?
Methodological Answer:
- In silico metabolism prediction (e.g., StarDrop, MetaSite) : Identify vulnerable sites (e.g., furan ring oxidation, nitro reduction).
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- MD simulations : Simulate liver microsomal environments to estimate half-life (t₁/₂). For nitroaryl compounds, prioritize nitro-reductase stability assays .
Toxicity and Safety Profiling
Q. Q7. What methodologies assess the compound’s potential hepatotoxicity?
Methodological Answer:
- HepG2 cell viability assays : Treat cells with 1–100 µM compound for 24–72 hours; measure ATP levels (CellTiter-Glo).
- Reactive metabolite screening : Incubate with glutathione (GSH) and liver microsomes; detect GSH adducts via LC-MS.
- In vivo zebrafish models : Evaluate acute toxicity (LC₅₀) and liver morphology (e.g., yolk sac resorption) at 48–72 hpf .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
